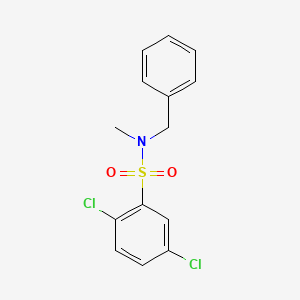

N-benzyl-2,5-dichloro-N-methylbenzenesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-benzyl-2,5-dichloro-N-methylbenzenesulfonamide is a compound of interest due to its structural uniqueness and potential applications in various chemical processes. The compound belongs to the benzenesulfonamide class, known for its diverse chemical reactivity and utility in organic synthesis.

Synthesis Analysis

The synthesis of N-benzyl-2,5-dichloro-N-methylbenzenesulfonamide and related compounds typically involves multi-step processes that may include the treatment of sulfonyl chloride with a primary amine to yield the corresponding sulfonamide. Further benzylation or alkylation steps afford the N-benzyl or N-alkyl sulfonamides. For example, N-allyl-N-benzyl-4-methylbenzenesulfonamides were prepared via a two-step process involving sulfonyl chloride and primary amine treatment followed by benzylation (Stenfors & Ngassa, 2020).

Molecular Structure Analysis

The molecular structure of such compounds is often determined using crystallographic methods. The crystal structure can reveal intricate details about the spatial arrangement of atoms, molecular symmetry, and intermolecular interactions. For instance, the crystal structure of N-allyl-N-benzyl-4-methylbenzenesulfonamide, obtained via single-crystal X-ray diffraction, shows an orthorhombic space group, highlighting the precise geometrical orientation of its molecular framework (Stenfors & Ngassa, 2020).

Chemical Reactions and Properties

N-benzyl-2,5-dichloro-N-methylbenzenesulfonamides engage in various chemical reactions, reflecting their chemical properties. These include base-mediated intramolecular arylation, leading to the formation of benzhydrylamines, indicating the presence of reactive sites conducive to intramolecular bonding and nucleophilic addition reactions (Kisseljova, Smyslová, & Krchňák, 2014).

Physical Properties Analysis

Physical properties such as solubility, melting point, and crystal structure are crucial for understanding the behavior of these compounds under different conditions. These properties are determined through a combination of spectroscopic and crystallographic analyses, providing insights into the compound's stability, solubility, and potential applications in chemical synthesis.

Chemical Properties Analysis

The chemical properties of N-benzyl-2,5-dichloro-N-methylbenzenesulfonamide derivatives are characterized by their reactivity towards various chemical reagents, the presence of electron-withdrawing groups facilitating C-arylation, and their utility in the synthesis of nitrogenous heterocycles. The specific functional groups and structural motifs within these compounds dictate their reactivity and potential applications in organic synthesis (Kisseljova, Smyslová, & Krchňák, 2014).

Safety and Hazards

properties

IUPAC Name |

N-benzyl-2,5-dichloro-N-methylbenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13Cl2NO2S/c1-17(10-11-5-3-2-4-6-11)20(18,19)14-9-12(15)7-8-13(14)16/h2-9H,10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEEAWRFGVWTGNG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC1=CC=CC=C1)S(=O)(=O)C2=C(C=CC(=C2)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13Cl2NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-benzyl-2,5-dichloro-N-methylbenzenesulfonamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-{[(4-chlorophenyl)sulfonyl]amino}benzamide](/img/structure/B5515560.png)

![(3R*,4R*)-1-{[5-(cyclohexylthio)-2-furyl]methyl}-4-(2-methoxyethyl)-3-methylpiperidin-4-ol](/img/structure/B5515572.png)

![(1R*,5R*)-3-(methylsulfonyl)-6-[3-(4-methyl-1,3-thiazol-5-yl)propanoyl]-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5515577.png)

![2-(4-bromophenyl)-N-[2-(4-morpholinyl)ethyl]acetamide](/img/structure/B5515580.png)

![N-(4-{[6-(1H-imidazol-1-yl)-4-pyrimidinyl]amino}phenyl)-N'-(2-methylphenyl)urea](/img/structure/B5515583.png)

![2-(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B5515595.png)

![N-{4'-[(2-fluorobenzyl)oxy]-4-biphenylyl}acetamide](/img/structure/B5515601.png)

![1-[(5-methyl-1-propyl-1H-pyrazol-4-yl)methyl]-8-(2-pyrimidinyl)-1,8-diazaspiro[4.5]decane](/img/structure/B5515623.png)

![(1S*,5R*)-N-1,3-benzodioxol-5-yl-6-(2-methoxyethyl)-7-oxo-3,6-diazabicyclo[3.2.2]nonane-3-carboxamide](/img/structure/B5515628.png)

![2,4-dichloro-6-[(2,3-dihydro-1,4-benzodioxin-6-ylimino)methyl]phenol](/img/structure/B5515643.png)

![3-ethyl-2-(methylthio)-3H-spiro[benzo[h]quinazoline-5,1'-cyclohexan]-4(6H)-one](/img/structure/B5515653.png)